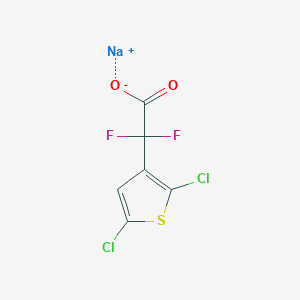

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

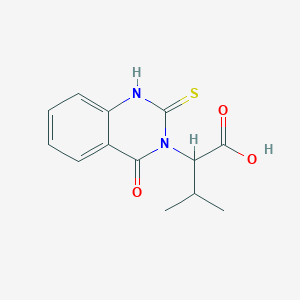

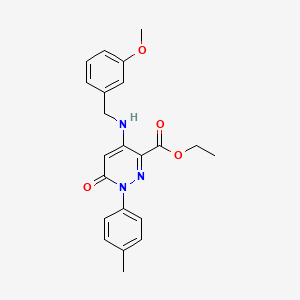

Sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a synthetic compound that is used in various fields of research, including biochemistry, pharmacology, and toxicology.

Applications De Recherche Scientifique

Sodium-Promoted Claisen Ester Condensations

Sodium has been instrumental in promoting Claisen ester condensation reactions. In a study, sodium was utilized to promote the condensation of ethyl trifluoroacetate and ethyl acetate, resulting in ethyl γγγ-trifluoroacetoacetate and subsequently 1,1,1-trifluoroacetone through acidic hydrolysis. The role of sodium in these reactions, including those involving perfluoroesters, highlights its importance in organic synthesis (Burdon & McLoughlin, 1964).

Reductive Amination with Sodium Triacetoxyborohydride

Sodium triacetoxyborohydride is a general reducing agent used for reductive amination of aldehydes and ketones. It exhibits a wide scope, including aliphatic and aromatic aldehydes, as well as primary and secondary amines. Its efficiency in the presence of acid-sensitive functional groups makes it a versatile reagent in organic chemistry (Abdel-Magid et al., 1996).

Synthesis of 2,2-Difluoro-3H-Benzothiophen-3-ol

A recent study reported an efficient synthesis of 2,2-difluoro-3H-benzothiophen-3-ol using sodium chlorodifluoroacetate (SCDA). This synthesis approach is simple and offers potential access to challenging synthetic building blocks for further chemical elaboration, demonstrating the adaptability of sodium compounds in complex organic syntheses (Rodrigues et al., 2019).

Use in Sodium Fluoroacetate Studies

Studies involving sodium fluoroacetate, a potent pesticide, have been conducted to understand its environmental impact and toxicity. These studies contribute to our understanding of the ecological and biological impacts of sodium-based compounds (Zurita et al., 2007).

Sodium Perfluoroalkane Carboxylates in Organic Chemistry

Sodium trifluoroacetate has been used as a source of trifluoromethyl groups in various organic compounds. This demonstrates the role of sodium compounds in facilitating complex chemical transformations, highlighting their versatility in organic synthesis (Carr et al., 1988).

Propriétés

IUPAC Name |

sodium;2-(2,5-dichlorothiophen-3-yl)-2,2-difluoroacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2F2O2S.Na/c7-3-1-2(4(8)13-3)6(9,10)5(11)12;/h1H,(H,11,12);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUONRHUSRJKJBA-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(C(=O)[O-])(F)F)Cl)Cl.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2519292.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2519297.png)

![3-(2-Oxo-2-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2519301.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2519303.png)

![[1-(3,4-Dichlorobenzoyl)-4-fluoro-4-piperidinyl]methyl 4-fluorobenzenesulfonate](/img/structure/B2519304.png)

![Benzo[d][1,3]dioxol-5-yl(4-cyclopropylidenepiperidin-1-yl)methanone](/img/structure/B2519305.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2519310.png)